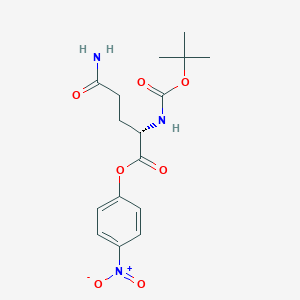

Boc-Gln-ONp

Beschreibung

BenchChem offers high-quality Boc-Gln-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Gln-ONp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMMCTZLXOVMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15387-45-8 | |

| Record name | L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015387458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is Boc-Gln-ONp and its role in peptide synthesis?

This is an in-depth technical guide on Boc-Gln-ONp (N-alpha-t-Butyloxycarbonyl-L-glutamine p-nitrophenyl ester), structured for researchers and drug development professionals.

Strategic Application, Mechanism, and Protocols

Executive Summary

Boc-Gln-ONp (CAS: 15387-45-8) is a pre-activated amino acid derivative historically and chemically significant in Boc-chemistry peptide synthesis. Its primary role is to introduce Glutamine (Gln) residues into a peptide chain while circumventing the deleterious side reactions associated with standard carbodiimide activation—specifically, the dehydration of the Glutamine side-chain carboxamide to a nitrile.

This guide details the physicochemical properties of Boc-Gln-ONp, the mechanistic basis for its selection over free acid coupling, and validated experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Properties

| Property | Data |

| Chemical Name | N-α-t-Butyloxycarbonyl-L-glutamine p-nitrophenyl ester |

| Common Abbreviation | Boc-Gln-ONp |

| CAS Number | 15387-45-8 |

| Molecular Formula | |

| Molecular Weight | 367.35 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, DMSO; slightly soluble in Ethanol |

| Leaving Group | p-Nitrophenol ( |

| Storage | -20°C, desiccated (hydrolysis sensitive) |

The "Glutamine Problem" in Peptide Synthesis

To understand the necessity of Boc-Gln-ONp, one must first understand the failure mode of standard coupling reagents (like DCC/DIC) when applied to unprotected Glutamine.

The Dehydration Side Reaction

When Boc-Gln-OH (free acid) is activated with a carbodiimide (e.g., DCC), the activating agent can react with the side-chain amide oxygen instead of (or in addition to) the

Mechanism of Failure:

-

Carbodiimide reacts with the side-chain amide.

-

Loss of water (as dicyclohexylurea).[1]

-

Formation of

-cyano-

The Active Ester Solution

Boc-Gln-ONp solves this by "isolating" the activation step. The ester is synthesized under controlled conditions (or purchased pure). During the actual peptide coupling event, no carbodiimide is present . The reaction proceeds via direct aminolysis of the active ester, eliminating the risk of side-chain dehydration.

Mechanistic Visualization

The following diagram contrasts the high-risk Carbodiimide pathway with the safe Active Ester pathway.

Figure 1: Comparison of Dehydration Risk (Red) vs. Active Ester Safety (Green).

Experimental Protocol: Solid Phase Coupling

Note: p-Nitrophenyl esters are less reactive than modern OSu or OBt esters. Therefore, HOBt (1-Hydroxybenzotriazole) is strictly required as a catalyst to ensure complete coupling within a reasonable timeframe.

Reagents Preparation

-

Resin: 1.0 g Boc-aminoacyl-resin (e.g., MBHA or PAM resin).

-

Boc-Gln-ONp: 3.0 equivalents relative to resin loading.

-

HOBt (Anhydrous): 3.0 equivalents.

-

Solvent: DMF (Dimethylformamide), amine-free, high purity.

-

Base: DIEA (Diisopropylethylamine) - Optional/Situational. Only required if the resin was neutralized separately or if salt formation is suspected. Standard Boc cycles often involve a TFA deprotection followed by a DIEA neutralization wash before adding the coupling mixture.

Step-by-Step Coupling Workflow

-

Deprotection & Neutralization (Standard Cycle):

-

Treat resin with 50% TFA/DCM to remove the previous Boc group.

-

Wash with DCM.[2]

-

Neutralize with 5% DIEA/DCM (2x 2 min).

-

CRITICAL: Wash resin extensively with DMF (5x) to remove all traces of excess base, which can cause racemization or premature hydrolysis of the ester.

-

-

Coupling Reaction:

-

Reaction Monitoring:

-

Time: Allow to react for 4 to 12 hours . ONp esters are kinetically slow compared to HATU/HBTU.

-

Visual Indicator: The solution will turn increasingly yellow due to the release of p-nitrophenol (leaving group).

-

Kaiser Test: Perform a quantitative Ninhydrin test (Kaiser test) at 4 hours. If positive (blue beads), extend reaction or recouple.

-

-

Workup:

-

Drain the yellow reaction fluid.

-

Wash resin with DMF (3x) until the yellow color (p-nitrophenol) is completely removed.

-

Wash with DCM (3x).

-

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Slow Coupling (>12h) | Steric hindrance or low reactivity of ONp. | Increase temperature to 40°C (carefully) or double HOBt concentration. |

| Incomplete Coupling | Aggregation of peptide chain.[4] | Use "Magic Mixture" (DCM/DMF/NMP) or switch to Boc-Gln-Xan-OH (Xanthyl protection) if solubility is the blocker. |

| Precipitation | Low solubility of Boc-Gln-ONp. | Ensure DMF is used; avoid pure DCM for the coupling step. |

Strategic Context: When to use Boc-Gln-ONp?

While modern Fmoc chemistry often uses trityl-protected Glutamine (Fmoc-Gln(Trt)-OH) which permits the use of standard coupling reagents (HATU/DIC), Boc-Gln-ONp remains vital for:

-

Boc-Chemistry SPPS: Where Trt groups are not stable to the repetitive TFA deprotection cycles used in Boc synthesis.

-

Solution Phase Synthesis: For the convergent synthesis of protected peptide fragments where acid-labile side chain protection is undesirable.

-

Avoiding Xanthyl Groups: Historically, Xanthyl (Xan) protection was the alternative, but it is extremely bulky and can modify solubility unpredictably. ONp allows the use of side-chain unprotected Gln safely.

Safety and Handling

-

p-Nitrophenol Release: The byproduct, p-nitrophenol, is a known irritant and toxic if ingested or absorbed. It stains skin yellow.

-

Protocol: All washes containing the yellow eluate must be collected as hazardous organic waste.

-

-

Sensitization: As with all activated esters, Boc-Gln-ONp is a potent sensitizer. Handle in a fume hood with gloves.

References

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Sigma-Aldrich. (n.d.).[5] Product Specification: Boc-Gln-ONp. Retrieved from (Verified CAS 15387-45-8).

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398. (Context for HOBt/HOAt catalysis of active esters).

- Mojsov, S., Mitchell, A. R., & Merrifield, R. B. (1980). A quantitative evaluation of methods for coupling asparagine. Journal of Organic Chemistry, 45(4), 555–560. (Discusses dehydration side reactions and active ester utility).

Sources

- 1. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. mdpi.com [mdpi.com]

- 5. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 7. bachem.com [bachem.com]

- 8. nbinno.com [nbinno.com]

Boc-Gln-ONp chemical properties and structure.

Precision Reagent for Chemoselective Glutaminylation[1]

Executive Summary

Boc-Gln-ONp (N-alpha-t-Butoxycarbonyl-L-glutamine p-nitrophenyl ester) represents a specialized class of "active ester" reagents used in peptide synthesis.[1] Unlike in-situ activation methods (e.g., HATU/DIPEA or DCC/HOBt) which can dehydrate the glutamine side-chain amide (

Part 1: Physicochemical Dossier

The following data constitutes the baseline identity for Boc-Gln-ONp. Researchers should verify these parameters against Certificates of Analysis (CoA) upon receipt.

| Parameter | Specification | Technical Note |

| CAS Number | 15387-45-8 | Unique identifier for regulatory tracking. |

| Formula | ||

| Molecular Weight | 367.35 g/mol | Use this value for molarity calculations.[2] |

| Appearance | White to off-white powder | Yellowing indicates hydrolysis (release of p-nitrophenol). |

| Melting Point | 142 – 148 °C | Sharp melting point indicates high purity. |

| Solubility | DMF, DMSO, Dioxane | Limited solubility in DCM; insoluble in water. |

| Purity Standard | Critical to avoid truncated peptides. | |

| Storage | -20°C, Desiccated | Moisture sensitive; susceptible to hydrolysis. |

Part 2: Structural Analysis & Reactivity Profile

The "Yellow Flag" Mechanism

The p-nitrophenyl (ONp) ester is less reactive than N-hydroxysuccinimide (OSu) or pentafluorophenyl (Obt) esters. This moderated reactivity is a feature, not a bug. It allows for:

-

Suppression of Racemization: The slower aminolysis rate reduces the risk of

-proton abstraction. -

Self-Validating Monitoring: The leaving group, p-nitrophenol , is chromogenic. Under basic conditions (pH > 7), it exhibits a distinct yellow color (

). The intensity of the yellow color correlates with the progress of the coupling reaction.

Side Reaction Avoidance

Direct activation of Glutamine (Boc-Gln-OH) with carbodiimides (DCC/DIC) often leads to dehydration of the

Part 3: Operational Workflow (Protocol)

Objective: Coupling Boc-Gln-ONp to a resin-bound amine (Solid Phase) or free amine (Solution Phase).

Reagents

-

Solvent: Anhydrous DMF (Dimethylformamide). Note: DCM is often a poor solvent for Gln derivatives due to solubility issues.

-

Catalyst: HOBt (Hydroxybenzotriazole) - 1.0 equivalent. Accelerates the reaction significantly.

-

Base: DIPEA (Diisopropylethylamine) - Only if the amine is a salt (e.g., HCl salt).

Step-by-Step Methodology

-

Preparation:

-

Calculate 1.5 to 2.0 equivalents of Boc-Gln-ONp relative to the amine component.

-

Dissolve Boc-Gln-ONp in minimum DMF.

-

Optional: Add 1.0 equivalent of HOBt. This converts the ONp ester in-situ to an OBt ester, which is more reactive, while still releasing the yellow p-nitrophenol for monitoring.

-

-

Coupling Reaction:

-

Add the solution to the amine component.

-

Visual Check: The solution should turn yellow as p-nitrophenol is released (if basic species are present).

-

Time: Allow to react for 4–12 hours. ONp esters are kinetically slower than OSu esters.

-

-

Monitoring (The Self-Validating Step):

-

TLC (Solution Phase): Monitor disappearance of the amine.

-

UV-Vis: The release of p-nitrophenol can be quantified at 400 nm.

-

Kaiser Test (Solid Phase): Ensure the resin is negative (no free amines) before proceeding.

-

-

Workup:

-

The byproduct, p-nitrophenol, is difficult to remove by simple evaporation.

-

Wash Protocol: Wash the organic layer (solution phase) or resin (solid phase) extensively with basic solutions (e.g., 5%

) to remove the yellow p-nitrophenol. -

Warning: p-Nitrophenol is toxic. Treat all yellow washes as hazardous waste.

-

Part 4: Mechanistic Visualization[1]

The following diagram illustrates the aminolysis pathway and the specific advantage of avoiding nitrile formation.

Figure 1: Aminolysis mechanism of Boc-Gln-ONp. Note the direct path to the peptide bond, bypassing the dehydration risks associated with in-situ activation of Glutamine.

Part 5: Troubleshooting & Stability[1]

| Issue | Probable Cause | Corrective Action |

| Material is Yellow upon receipt | Hydrolysis during storage. | Check melting point.[3] If < 140°C, recrystallize from Ethanol/Hexane or discard. |

| Slow Reaction Rate | Steric hindrance or low reactivity of ONp. | Add 1.0 eq HOBt (Hydroxybenzotriazole). This catalyzes the reaction via transesterification. |

| Incomplete Coupling | Aggregation of peptide chain.[4] | Use DMSO/DMF mixture; increase temperature to 40-50°C (monitor carefully). |

| Precipitate in DMF | High concentration. | Boc-Gln-ONp has limits in solubility.[2] Sonicate gently or dilute. |

Part 6: Safety & Handling

-

Toxicity: The leaving group, p-nitrophenol, is a known irritant and toxic if ingested/absorbed.

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Disposal: All washes containing the yellow p-nitrophenolate anion must be segregated into hazardous organic waste streams.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733527, Boc-Gln-ONp. Retrieved from [Link]

-

Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on Active Ester chemistry).

Sources

Introduction: The Elegance of Controlled Amide Bond Formation

An In-Depth Technical Guide to the Mechanism of Action of Boc-Gln-ONp in Peptide Bond Formation

In the intricate world of pharmaceutical research and drug development, the synthesis of peptides is a cornerstone technology. The precise, sequential assembly of amino acids to forge biologically active molecules demands a mastery of chemical strategy. At the heart of this endeavor lies the formation of the peptide bond—an amide linkage created between the carboxyl group of one amino acid and the amino group of another.[1] This seemingly straightforward condensation reaction is complicated by the need for absolute control over reactivity and stereochemistry. Uncontrolled polymerization and unwanted side reactions are constant challenges that chemists must overcome.

To achieve this control, a two-pronged strategy is employed: the use of temporary "protecting groups" and the "activation" of the carboxyl group to facilitate the reaction.[1][2] This guide delves into the mechanism and practical application of a classic and reliable reagent that embodies this strategy: N-α-(tert-Butyloxycarbonyl)-L-glutamine p-nitrophenyl ester , or Boc-Gln-ONp . We will explore the synergistic roles of the Boc protecting group and the p-nitrophenyl (ONp) active ester in orchestrating the precise formation of a peptide bond, providing researchers with the foundational knowledge to implement this chemistry with confidence.

Dissecting the Reagent: The Three Pillars of Boc-Gln-ONp Functionality

The efficacy of Boc-Gln-ONp (CAS 15387-45-8) stems from the distinct roles of its three key components: the Boc protecting group, the glutamine residue, and the p-nitrophenyl ester.[3][4][5] Understanding each part is critical to grasping the mechanism as a whole.

The Boc (tert-Butyloxycarbonyl) Group: The Temporary Shield

The Boc group is the quintessential acid-labile protecting group for the α-amino moiety of an amino acid in peptide synthesis.[6][7] Its primary function is to render the nitrogen nucleophile of the glutamine inert, preventing it from reacting with other activated amino acids and enabling a controlled, stepwise peptide assembly.[2][8]

-

Expertise & Causality: The choice of the Boc group is a deliberate one, rooted in its chemical stability and selective reactivity. It is exceptionally stable under the basic and nucleophilic conditions often required for peptide coupling, preventing premature deprotection.[9] However, it is readily cleaved by moderate acids, typically Trifluoroacetic Acid (TFA), through a mechanism that generates a stable tert-butyl carbocation.[10][11] This differential stability is the foundation of the Boc/Bzl protection strategy in Solid-Phase Peptide Synthesis (SPPS).[2]

-

Trustworthiness through Protocol: The deprotection protocol itself is self-validating. The generation of the tert-butyl cation necessitates the inclusion of "scavengers" (e.g., dithiothreitol, anisole) in the cleavage cocktail.[10][11] These scavengers are nucleophiles that trap the electrophilic carbocation, preventing it from causing deleterious side reactions like the alkylation of sensitive residues such as Tryptophan or Methionine.[11][12] The consistent success of syntheses using this method validates the understanding of this underlying mechanism.

The Glutamine (Gln) Residue: The Building Block

Glutamine is a common amino acid in therapeutic peptides, contributing to their structure and biological function.[3] While essential, its side-chain amide presents a potential liability. Under harsh dehydration conditions, which can be prompted by some potent in-situ coupling reagents, the side chain can be converted to a nitrile.[12] The use of a pre-formed, moderately reactive active ester like Boc-Gln-ONp mitigates this risk significantly.

The p-Nitrophenyl (ONp) Ester: The Activation Engine

Directly reacting a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable and kinetically slow process. The carboxyl group's hydroxyl is a poor leaving group. To overcome this, the carboxyl group must be "activated" by converting the hydroxyl into a group that is readily displaced.[1] The p-nitrophenyl ester is a premier example of such an "active ester."[1][13]

-

Expertise & Causality: The key to its function lies in the electronic properties of the p-nitrophenyl group. The strongly electron-withdrawing nitro group (–NO₂) makes the corresponding p-nitrophenoxide a highly stable anion and therefore an excellent leaving group.[14] This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. The result is a reagent that is stable enough to be isolated and stored, yet reactive enough to form a peptide bond under mild conditions.[3][4]

The Core Mechanism: A Stepwise Nucleophilic Acyl Substitution

The formation of a peptide bond using Boc-Gln-ONp is a classic example of a nucleophilic acyl substitution reaction. The process can be broken down into three distinct steps, occurring after the N-terminal Boc group of the resin-bound peptide has been removed and the resulting amine salt has been neutralized.

-

Nucleophilic Attack: The lone pair of electrons on the deprotected, neutral α-amino group of the resin-bound peptide chain acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of the Boc-Gln-ONp active ester.[15]

-

Tetrahedral Intermediate Formation: This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient, high-energy tetrahedral intermediate.

-

Collapse and Peptide Bond Formation: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed, and the most stable leaving group—the p-nitrophenoxide anion—is expelled.[16] The simultaneous departure of the leaving group and deprotonation of the attacking nitrogen atom results in the formation of a new, stable amide bond: the peptide bond.

Caption: Mechanism of peptide bond formation via nucleophilic acyl substitution.

Field-Proven Methodology: A Self-Validating SPPS Protocol

The following protocol outlines a standard coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS). Each step is designed for maximum efficiency and includes intrinsic checkpoints for process validation.

Experimental Workflow: Single Coupling Cycle

Caption: Standard workflow for a single coupling cycle in Boc-SPPS.

Detailed Step-by-Step Protocol:

Materials:

-

Peptide-resin with a free N-terminal Boc group.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Trifluoroacetic Acid (TFA).

-

Diisopropylethylamine (DIEA).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Boc-Gln-ONp.

-

Isopropyl Alcohol (IPA).

-

Ninhydrin test kit.

Procedure:

-

Resin Swelling: Place the peptide-resin in a reaction vessel. Wash and swell the resin with DCM for 20-30 minutes. This is crucial for ensuring reagent access to the reactive sites within the resin beads.

-

Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[10] This step cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate salt.

-

Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid and byproducts. A typical wash cycle is: DCM (3x), IPA (1x), DCM (3x). The IPA wash helps remove non-polar byproducts and can improve solvation.[10]

-

Neutralization: Drain the DCM. Add a solution of 5-10% DIEA in DCM and agitate for 10-15 minutes. This step is critical to deprotonate the N-terminal ammonium salt, regenerating the free amine nucleophile required for the coupling reaction.[2]

-

Washing: Drain the neutralization solution. Wash the resin thoroughly with DCM (5-6x) to remove excess base, which could cause side reactions.

-

Coupling Reaction: Dissolve Boc-Gln-ONp (typically 2-3 equivalents relative to the resin loading) in a minimal amount of DMF. Add this solution to the neutralized resin and agitate. The reaction progress can be monitored by the appearance of a yellow color from the released p-nitrophenol. Allow the reaction to proceed for 2-4 hours, or until the monitoring test is negative.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess activated amino acid and the p-nitrophenol byproduct.

-

Reaction Monitoring (Self-Validation): Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads.

-

Negative Result (colorless/yellow beads): Indicates the absence of free primary amines, confirming the coupling reaction is complete. Proceed to the next cycle.

-

Positive Result (dark blue/purple beads): Indicates incomplete coupling. A "double coupling" is required by repeating steps 6 and 7.[12]

-

Quantitative Data & Potential Side Reactions

While the kinetics of every specific peptide coupling can vary, the use of active esters provides a reliable and predictable outcome.

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Typical Value/Condition | Rationale & Impact on Trustworthiness |

| Equivalents of Boc-Gln-ONp | 2.0 - 3.0 | Using an excess drives the reaction to completion, ensuring a high yield for each coupling step. |

| Solvent | DMF, NMP | Aprotic polar solvents effectively solvate the growing peptide chain and reagents. |

| Typical Coupling Time | 2 - 12 hours | Slower than carbodiimide methods, but this moderation reduces the risk of racemization. |

| Monitoring | Ninhydrin Test, HPLC of cleaved aliquot | Provides a direct, qualitative (or quantitative) measure of reaction completion, forming a self-validating loop. |

| Expected Yield per Step | >99% | High stepwise yields are critical for the successful synthesis of long peptides. |

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Causality & Prevention |

| Racemization | Loss of stereochemical integrity at the α-carbon of the glutamine. | Can occur via oxazolone formation.[12] Using pre-formed, moderately reactive p-nitrophenyl esters significantly suppresses this pathway compared to highly reactive in-situ activation methods.[1][13] |

| Incomplete Coupling | Failure of the reaction to go to completion, leading to deletion sequences. | Often due to steric hindrance or peptide aggregation. Mitigation involves double coupling or using more forcing conditions.[12] The ninhydrin test is the key diagnostic tool. |

| Hydrolysis of Active Ester | Reaction of Boc-Gln-ONp with trace water in the solvent, deactivating the reagent. | Competing reaction with aminolysis.[17] Using high-purity, anhydrous solvents is essential for maximizing coupling efficiency. |

Conclusion

Boc-Gln-ONp represents a robust and well-characterized tool for peptide synthesis. Its mechanism is a clear-cut example of nucleophilic acyl substitution, elegantly enabled by the strategic use of a protecting group and an activating group. The Boc group provides orthogonal protection, while the p-nitrophenyl ester offers a stable yet sufficiently reactive handle to drive peptide bond formation efficiently. By understanding the causality behind each step—from the role of scavengers in deprotection to the necessity of neutralization and the validation provided by reaction monitoring—researchers can leverage this chemistry to build complex peptides with a high degree of confidence and scientific integrity.

References

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Google Vertex AI Search.

- The Role of Boc-Gln-ONp (CAS 15387-45-8) in Pharmaceutical Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- What is the chemical mechanism by which the peptide bond is formed? (2023, March 21).

- Boc-Gln-ONp: A Key Intermediate for Custom Peptide Synthesis. (2025, December 20). NINGBO INNO PHARMCHEM.

- Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21). Journal of Biological Chemistry.

- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.

- Peptide Bond Formation by Using p-Nitrophenyl Esters. (2021). Synfacts, 17(01), 0111.

- Observed kinetic data for the hydrolysis of p-nitrophenyl ester 7 (R = pNP) and m-nitrophenyl ester 7 (R = mNP) at 25 °C. (n.d.).

- Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbon

- Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). BenchChem.

- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses.

- 15387-45-8 | Boc-Gln-ONp. (n.d.). ChemPep.

- Active ester-based peptide bond formation and its application in peptide synthesis. (2023). Organic Chemistry Frontiers.

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chempep.com [chempep.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. chempep.com [chempep.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the chemical mechanism by which the peptide bond is formed? | AAT Bioquest [aatbio.com]

- 16. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

N-α-t-Butoxycarbonyl-L-glutamine p-nitrophenyl ester (Boc-Gln-ONp): A Technical Guide to Properties and Applications in Peptide Chemistry

Executive Summary

Boc-Gln-ONp is a pre-activated amino acid derivative used primarily in solid-phase and solution-phase peptide synthesis.[1] While modern coupling reagents (e.g., HATU, HBTU) dominate high-throughput synthesis, Boc-Gln-ONp remains a critical tool for introducing Glutamine (Gln) residues. Its primary utility lies in mitigating the notorious side reaction of intramolecular cyclization (Pyroglutamyl formation) that frequently occurs during the in situ activation of Glutamine. This guide details the physicochemical properties, mechanistic advantages, and validated protocols for handling this specific derivative.

Part 1: Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers should verify these parameters against Certificates of Analysis (CoA) upon receipt of material.

| Parameter | Specification |

| Chemical Name | N-α-t-Butoxycarbonyl-L-glutamine p-nitrophenyl ester |

| Common Abbreviation | Boc-Gln-ONp |

| CAS Number | 15387-45-8 |

| Molecular Formula | |

| Molecular Weight | 367.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 142°C – 148°C (Distinct from free acid MP ~175°C) |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; slightly soluble in Ethanol |

| Purity Standard |

Part 2: Mechanistic Utility in Peptide Synthesis[3]

The "Active Ester" Strategy

In peptide chemistry, the formation of an amide bond requires the activation of the carboxylic acid. Boc-Gln-ONp represents a "pre-activated" species. The electron-withdrawing p-nitrophenyl (ONp) group creates an electrophilic center at the carbonyl carbon, facilitating nucleophilic attack by the amino group of the growing peptide chain.

Why use ONp esters for Glutamine?

Glutamine contains a side-chain amide group (

Diagram 1: Aminolysis Mechanism

The following diagram illustrates the nucleophilic attack of the resin-bound amine on the Boc-Gln-ONp ester, releasing p-nitrophenol (HONp) as a byproduct.

Caption: Mechanism of aminolysis showing the displacement of the p-nitrophenol leaving group by the N-terminal amine of the peptide chain.

Part 3: Critical Challenges (Side Reactions)

The Pyroglutamyl (Glp) Risk

Even with ONp esters, Glutamine is susceptible to cyclization, particularly if the coupling reaction is slow or if excess base is present. The N-terminal amine of the Glutamine residue (after Boc removal) can attack its own side-chain carbonyl, but in the context of coupling Boc-Gln-ONp, the risk is the formation of Glp before incorporation or dehydration of the side chain.

Dehydration to Nitrile:

Excessive activation or steric hindrance can cause the side-chain amide (

Diagram 2: Competitive Pathways

Caption: Competitive pathways for Boc-Gln-ONp. High coupling rates favor the target peptide, while steric hindrance or basic conditions promote side reactions.

Part 4: Experimental Protocols

Protocol A: Coupling Boc-Gln-ONp in Solid Phase Synthesis (Boc Chemistry)

Objective: Couple Glutamine to a resin-bound peptide without inducing side reactions.

Reagents:

-

Boc-Gln-ONp (3-5 equivalents relative to resin loading)

-

HOBt (Hydroxybenzotriazole) - Optional catalyst to accelerate rate

-

DMF (Dimethylformamide) - Solvent

-

DIEA (Diisopropylethylamine) - Base (Use sparingly)

Step-by-Step Methodology:

-

Preparation: Dissolve Boc-Gln-ONp (3 eq) in minimum DMF. If solubility is slow, mild sonication is permissible. Do not heat above 40°C.

-

Catalysis (Optional): Add 1 equivalent of HOBt. While ONp is already activated, HOBt can convert it in situ to the OBt ester, which is often more reactive and minimizes racemization, though ONp alone is sufficient for many sequences.

-

Coupling: Add the solution to the deprotected, neutralized resin.

-

Critical Note: Ensure the resin is free of TFA (from the deprotection step) by washing with 5% DIEA/DCM, followed by extensive DMF washes.

-

-

Reaction Time: Agitate at room temperature. ONp esters react slower than OSu esters or symmetric anhydrides. Allow 4 to 12 hours for reaction.

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Washing: Wash resin with DMF (3x) and DCM (3x) to remove the yellow p-nitrophenol byproduct. The disappearance of the yellow color in the filtrate is a good visual indicator of washing progress.

Protocol B: Handling the p-Nitrophenol Byproduct

The released p-nitrophenol (HONp) is acidic and yellow. In solution phase synthesis, it must be removed during workup.

-

Extraction: Dissolve the crude peptide mixture in Ethyl Acetate.

-

Basic Wash: Wash the organic layer with 5%

or -

Repetition: Repeat the basic wash until the aqueous layer is no longer yellow.

-

Acid Wash: Wash with 5% Citric Acid or dilute KHSO4 to remove remaining base.

-

Brine/Dry: Wash with brine, dry over

, and evaporate.

Part 5: Quality Control & Storage

Storage Stability

-

Temperature: Store at -20°C.

-

Moisture: Strictly hygroscopic. Moisture leads to hydrolysis, yielding Boc-Gln-OH and p-nitrophenol.

-

Visual Check: The powder should be white.[4] A yellow tint indicates hydrolysis (presence of free p-nitrophenol).

Analytical Verification[7][8]

-

HPLC: Run a gradient of Water/Acetonitrile (0.1% TFA). Boc-Gln-ONp will elute significantly later than Boc-Gln-OH due to the hydrophobic ONp group.

-

TLC: Silica gel; Chloroform/Methanol/Acetic Acid (90:8:2). HONp is UV active and stains yellow; Boc-Gln-ONp is UV active.

References

-

Santa Cruz Biotechnology. Boc-Gln-ONp Product Specifications and CAS Data. Retrieved from

-

Sigma-Aldrich. Boc-Gln-OH and Derivative Properties.[5] Retrieved from

-

Chemical Book/ChemPep. Boc-Gln-ONp CAS 15387-45-8 Technical Data. Retrieved from

-

National Institutes of Health (PubMed). Side reactions in solid-phase peptide synthesis. Retrieved from

-

ResearchGate. Overview of Side Reactions in Peptide Synthesis (Glutamine Cyclization). Retrieved from

Sources

Technical Guide: Solubility & Handling of Boc-Gln-ONp for Peptide Synthesis

The following technical guide details the solubility, handling, and application of Boc-Gln-ONp (N-alpha-t-Butoxycarbonyl-L-glutamine p-nitrophenyl ester).

Executive Summary

Boc-Gln-ONp (CAS: 15387-45-8) is a pre-activated ester derivative of Glutamine used primarily in Boc-chemistry solid-phase peptide synthesis (SPPS) and solution-phase coupling.[1][2] While the p-nitrophenyl (ONp) group confers excellent reactivity without the need for additional activation agents (like DCC/EDC), the glutamine side chain introduces significant solubility challenges due to intermolecular hydrogen bonding (amide-amide interactions).[3]

This guide provides a definitive solubility profile, validated recrystallization protocols, and stability safeguards to prevent common side reactions such as pyroglutamate formation.[3]

Physicochemical Profile

| Parameter | Details |

| Chemical Name | N-alpha-t-Butoxycarbonyl-L-glutamine p-nitrophenyl ester |

| CAS Number | 15387-45-8 |

| Molecular Formula | C₁₆H₂₁N₃O₇ |

| Molecular Weight | 367.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage | -20°C, Desiccated (Hydrolysis sensitive) |

Solubility Landscape

The solubility of Boc-Gln-ONp is dictated by the competition between the lipophilic Boc/ONp groups and the hydrophilic, aggregation-prone Glutamine amide side chain.[3]

Solvent Compatibility Table[3][6]

| Solvent | Solubility Rating | Working Conc. (Est.)[3][4][5] | Application Context |

| DMF (Dimethylformamide) | High | > 0.5 M | Primary Solvent. Preferred for coupling reactions due to disruption of peptide aggregation. |

| DMSO (Dimethyl Sulfoxide) | High | > 0.5 M | Alternative for difficult sequences; difficult to remove post-reaction.[3] |

| DCM (Dichloromethane) | Moderate | 0.1 - 0.2 M | Used in solution phase; may require DMF co-solvent to prevent gelation. |

| Ethyl Acetate | Moderate | Variable | Soluble when hot; often used for recrystallization or extraction. |

| Ethanol / Methanol | Moderate | Variable | Soluble when hot. Used for recrystallization (See Protocols).[3] |

| Diethyl Ether | Low | < 1 mg/mL | Used as a precipitant.[3] |

| Hexane / Pet.[6] Ether | Insoluble | N/A | Anti-solvent used to force precipitation. |

| Water | Insoluble | N/A | Causes precipitation and rapid hydrolysis. |

Mechanistic Insight: The "Gln" Aggregation Problem

Glutamine derivatives often suffer from poor solubility in non-polar solvents (like DCM) because the primary amide side chain (

-

Why DMF works: DMF is a polar aprotic solvent with high dielectric constant that effectively solvates the amide backbone and side chains, disrupting intermolecular H-bonds.[3]

-

Why DCM fails: In pure DCM, Boc-Gln-ONp may form supramolecular aggregates or gels at high concentrations.[3]

Experimental Protocols

Protocol A: Solubility Determination (Self-Validating)

Before committing valuable material to a synthesis, validate solvent quality.[3]

-

Preparation: Weigh 37 mg of Boc-Gln-ONp (approx. 0.1 mmol).[3][6]

-

Addition: Add 0.2 mL of the target solvent (DMF or DCM) to simulate a 0.5 M coupling concentration.

-

Observation:

-

Validation: If using DMF, the solution must remain clear for at least 4 hours. If precipitate forms, check water content of DMF (moisture causes hydrolysis to insoluble Boc-Gln-OH).[3]

Protocol B: Purification via Recrystallization

Boc-Gln-ONp can degrade upon storage. Recrystallization is recommended if the melting point drops below 113-116°C.

Method 1: Ethyl Acetate / Petroleum Ether (Preferred) [3]

-

Dissolve crude Boc-Gln-ONp in minimal boiling Ethyl Acetate .

-

Filter hot if insoluble particulates (dicyclohexylurea) are present.[3]

-

Allow the solution to cool to room temperature.[3]

-

Add Petroleum Ether (or Hexane) dropwise until persistent turbidity is observed.[3]

-

Cool at 4°C overnight.

-

Filter crystals and wash with cold Pet.[3] Ether/EtOAc (3:1).[3]

Method 2: Ethanol (Alternative) Note: Minimize heating time to prevent transesterification (formation of ethyl ester).[3]

-

Dissolve in minimal boiling Ethanol .

-

Cool slowly to room temperature, then to 4°C.

-

If no crystals form, scratch the glass or add water dropwise (titrate carefully).[3]

Protocol C: Standard Coupling Workflow

Standard operating procedure for SPPS.

-

Dissolution: Dissolve Boc-Gln-ONp (3-5 equivalents relative to resin) in DMF .

-

Tip: If solubility is slow, sonicate for 30 seconds.[3]

-

-

Add Catalyst: Add HOBt (1 equivalent relative to Boc-Gln-ONp).

-

Reasoning: HOBt increases reaction rate and suppresses chiral racemization.[3]

-

-

Reaction: Add solution to the neutralized resin-bound amine.

-

Time: Shake for 2–4 hours. (ONp esters are slower than symmetric anhydrides).[3]

Stability & Side Reactions

Pyroglutamate Formation (Cyclization)

The most critical side reaction for Glutamine derivatives is the intramolecular attack of the

-

Risk Factor: High in the presence of weak acids or bases.[3]

-

Mitigation: Keep coupling solutions neutral. Do not add base (DIEA/TEA) unless absolutely necessary (e.g., neutralizing salt forms).[3] Boc-Gln-ONp does not require base for activation.

Hydrolysis

The p-nitrophenyl ester is moisture sensitive.

-

Indicator: Yellowing of the solid or solution.[3] Free p-nitrophenol is bright yellow in basic/neutral solution.

-

Prevention: Use anhydrous DMF (< 0.05% water).[3]

Visualization

Figure 1: Solubility & Solvent Selection Decision Tree

Caption: Decision logic for solvent selection based on application (Coupling vs. Purification).

Figure 2: Coupling Workflow Mechanism

Caption: Step-by-step workflow for Boc-Gln-ONp coupling in SPPS.

References

-

Bodanszky, M. (1984).[3] The Practice of Peptide Synthesis. Springer-Verlag.[3] (Classic text detailing ONp ester preparation and recrystallization from Ethanol/Ethyl Acetate).[3]

-

Sigma-Aldrich. (n.d.).[8] Boc-Gln-ONp Product Specification & Safety Data Sheet. Retrieved from Sigma-Aldrich.com.[3]

-

Bachem. (2024).[3] Peptide Synthesis Guide: Coupling Reagents and Solvents. Bachem Technical Library.[3] [3]

-

Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society.[3] (Context for HOBt usage with active esters). [3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 6. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. Boc-Gln(Trt)-OH = 98.0 TLC 132388-69-3 [sigmaaldrich.com]

A Guide to the Stability and Proper Storage of Boc-Gln-ONp: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the integrity of each building block is a non-negotiable prerequisite for success. Among these, N-α-tert-Butoxycarbonyl-L-glutamine p-nitrophenyl ester (Boc-Gln-ONp) is a widely used reagent prized for the controlled incorporation of glutamine residues. However, the very features that make it an effective acylating agent—the activated p-nitrophenyl ester—also render it susceptible to degradation. This guide provides an in-depth, technical framework for understanding and mastering the stability and storage of Boc-Gln-ONp, moving beyond simple instructions to explain the causality behind best practices.

The Inherent Duality of Boc-Gln-ONp: Reactivity vs. Stability

Boc-Gln-ONp is designed for reactivity. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of a growing peptide chain. This "activated" state is the key to its function. Yet, this designed reactivity is also its primary vulnerability. The molecule's stability is a delicate balance, easily tipped by common laboratory conditions such as moisture, heat, and improper handling. Understanding the principal degradation pathways is the first step toward mitigating them.

Primary Degradation Pathways: The Chemical Adversaries

Two primary chemical reactions silently conspire to degrade Boc-Gln-ONp, reducing its purity and compromising synthetic outcomes.

Hydrolysis: The Ever-Present Threat of Water

The most common degradation route is the hydrolysis of the p-nitrophenyl ester bond. Ambient moisture is sufficient to initiate this reaction, cleaving the active ester to yield the inactive Boc-L-glutamine carboxylic acid and p-nitrophenol.

This process is detrimental for two reasons:

-

Loss of Reactivity: The resulting Boc-Gln-OH is no longer activated and cannot participate in the desired peptide coupling reaction, leading to truncated or failed sequences.

-

Complicated Purification: The formation of these byproducts complicates the purification of the final peptide. The yellow color of the p-nitrophenolate anion can often serve as a visual, albeit unwelcome, indicator of significant hydrolysis.

Caption: Hydrolysis of Boc-Gln-ONp proceeds via a tetrahedral intermediate.

Intramolecular Cyclization: The Insidious Side-Reaction

A more subtle but equally damaging pathway involves the glutamine residue itself. The side-chain amide can act as an intramolecular nucleophile, attacking the activated p-nitrophenyl ester. This reaction forms a pyroglutamate (pGlu) derivative and releases ammonia. This process can be accelerated by heat.[1] The formation of pyroglutamate from N-terminal glutamine is a well-documented phenomenon in peptide chemistry.[1][2][3]

The consequences of this cyclization are severe:

-

Chain Termination: The resulting pyroglutamate derivative, if it reacts further, caps the peptide chain, preventing further elongation.

-

Difficult-to-Remove Impurity: Peptides containing an N-terminal pyroglutamate residue have very similar chromatographic properties to the desired product, making purification exceptionally challenging.

Caption: Heat can promote the intramolecular cyclization of Boc-Gln-ONp.

A Fortress of Stability: The Pillars of Proper Storage and Handling

Given the vulnerabilities of Boc-Gln-ONp, a systematic and rigorous approach to its storage and handling is not merely recommended; it is essential for preserving its chemical integrity.

Core Storage Conditions: A Quantitative Summary

The following conditions are mandated to minimize the rates of both hydrolysis and intramolecular cyclization.

| Parameter | Recommended Condition | Rationale & Justification |

| Temperature | ≤ -15°C (e.g., -20°C freezer) | Significantly slows the kinetics of all degradation pathways. This is a standard recommendation for highly reactive peptide synthesis reagents.[4][5][6] |

| Atmosphere | Dry, Inert (Argon or Nitrogen) | Excludes atmospheric moisture, the primary driver of hydrolysis. Inert gas prevents potential oxidative side reactions. |

| Container | Tightly-sealed, amber glass vial | Amber glass protects the compound from potential light-catalyzed degradation. A tight seal is critical to prevent moisture ingress. |

| Environment | Stored with a desiccant | A secondary container (e.g., a sealed bag or desiccator) with a desiccant provides a crucial buffer against moisture, especially during temperature changes when opening the freezer. |

The Self-Validating Handling Protocol

Every time the reagent is accessed, its stability is challenged. This protocol is designed to be a self-validating system that minimizes exposure to degrading elements.

Caption: A mandatory workflow for handling moisture-sensitive Boc-Gln-ONp.

Causality Explained:

-

Step 1 (Equilibration): This is the most critical and often-failed step. Opening a cold vial immediately causes atmospheric water to condense on the cold powder, initiating rapid hydrolysis. Allowing the vial to warm to ambient temperature inside a desiccator completely prevents this.

-

Step 2 (Rapid Weighing): Minimizing the "open-air" time directly reduces the reagent's exposure to ambient moisture.

-

Step 3 (Inert Gas Purge): This step actively displaces the moist air that inevitably entered the vial's headspace during weighing, replacing it with a dry, non-reactive atmosphere.

Quality Control: Verifying Reagent Integrity

Trust, but verify. Regular purity assessment is crucial, especially for older stock or before initiating a large-scale or critical synthesis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a robust starting point for assessing the purity of Boc-Gln-ONp and detecting its primary hydrolysis byproduct, Boc-Gln-OH.

Methodology:

-

Preparation of Standard and Sample:

-

Standard: Prepare a 1 mg/mL solution of a new, trusted lot of Boc-Gln-ONp in acetonitrile (ACN).

-

Sample: Prepare a 1 mg/mL solution of the lot to be tested in ACN.

-

Degradation Marker (Optional but Recommended): Prepare a 1 mg/mL solution of Boc-Gln-OH in ACN.

-

-

Instrumentation and Conditions:

-

System: Standard HPLC with UV detector.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade ACN.

-

Gradient:

-

0-2 min: 10% B

-

2-22 min: 10% to 90% B (linear gradient)

-

22-25 min: 90% B

-

25-27 min: 90% to 10% B

-

27-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm (optimal for the p-nitrophenyl chromophore).

-

Injection Volume: 10 µL.

-

-

Data Analysis and Interpretation:

-

Run the standard, sample, and degradation marker.

-

Boc-Gln-OH will be significantly more polar and thus have a much earlier retention time than the parent Boc-Gln-ONp.

-

Calculate purity by the area percent method: (Area of Boc-Gln-ONp Peak / Total Area of All Peaks) * 100.

-

A purity of ≥98% is typically expected for high-quality material. The presence of a significant peak at the retention time of Boc-Gln-OH confirms hydrolysis.

-

References

-

Liu, Y. D., Goetze, A. M., Bass, R. B., & Remmele Jr, R. L. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of pharmaceutical and biomedical analysis, 42(4), 455-463. [Link]

-

Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

- O'Donnell, J. H., & Thompson, E. O. (1964). Formation of pyroglutamic acid from glutamine during protein degradation by proteolytic enzymes. Biochimica et Biophysica Acta (BBA) - Specialized Section on Enzymological Subjects, 92(3), 634-636.

-

Tsuboi, M., Noma, M., & Inoue, Y. (2012). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. Journal of chemical theory and computation, 8(10), 3920-3927. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

Chelli, F., Gaggelli, E., & Gaggelli, N. (2014). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. ResearchGate. [Link]

Sources

Boc-Chemistry in Solid-Phase Peptide Synthesis: A Modern Technical Guide

Executive Summary: The Strategic Case for Boc

While Fmoc chemistry dominates routine peptide synthesis due to its mild conditions, the Boc (tert-butyloxycarbonyl) strategy remains the "heavy artillery" of peptide chemistry. It is not merely a historical artifact; it is an indispensable tool for synthesizing "difficult sequences" (hydrophobic, aggregation-prone peptides), thioesters for Native Chemical Ligation (NCL) , and complex non-natural backbones.

The primary advantage of Boc chemistry lies in the solvation properties of the resin-peptide matrix. The protonated N-terminus (ammonium species) generated during TFA deprotection disrupts inter-chain hydrogen bonding (aggregation), often allowing for better coupling efficiency in difficult sequences compared to the neutral Fmoc strategy.[1]

Fundamental Chemistry: The Acid-Labile Orthogonality

Boc-SPPS relies on a "graduated acid lability" concept. The N-terminal protection (Boc) is removed by moderately strong acid (Trifluoroacetic acid, TFA), while side-chain protection (Benzyl-based) and the resin linkage are removed only by strong acid (Anhydrous Hydrogen Fluoride, HF).

The Deprotection Mechanism

The removal of the Boc group is an acid-catalyzed

-

Reagent: 100% TFA (or 50% TFA in DCM).

-

By-products: Isobutylene (gas) and

. -

Risk: The generated tert-butyl cation (

) is an electrophile that can alkylate nucleophilic side chains (Trp, Tyr, Met, Cys) if not scavenged.

Figure 1: Mechanism of acid-catalyzed Boc removal and the critical role of scavenging.

The Solid Support: Stability Hierarchy

Selecting the correct resin is critical to prevent premature peptide loss during the repetitive TFA deprotection cycles.

| Resin Type | Linker Chemistry | Stability Profile | Application |

| Merrifield | Chloromethyl (benzyl ester) | Moderate TFA stability. | Short peptides (<10 residues). Risk of chain loss on long syntheses.[2] |

| PAM | Phenylacetamidomethyl | High TFA stability (100x > Merrifield). | Standard for Boc. Long peptides. Prevents premature cleavage. |

| MBHA | Methylbenzhydrylamine | High TFA stability. | Peptide Amides. Cleaves to amide in HF. |

Expert Insight: For any sequence >10 residues, PAM resin is mandatory to minimize the cumulative loss of peptide chains caused by the slight lability of the benzyl ester bond in standard Merrifield resin during repeated TFA exposure.

The Modern Protocol: In Situ Neutralization

The "Standard" Boc protocol (Deprotect

The Schnolzer & Kent In Situ Neutralization protocol is the gold standard. It maximizes the time the peptide chain spends in the solvated, protonated state.

The Workflow

-

Deprotection: 100% TFA (Rapid removal).[3]

-

Flow Wash: DMF (Very brief).

-

Coupling: Excess Boc-AA + Activator + DIEA added simultaneously.

Figure 2: The Schnolzer/Kent In Situ Neutralization Cycle. Note the absence of a separate neutralization step.

Detailed Protocol Steps

-

Swell Resin: DCM (10 min).

-

Deprotection: Treat with 100% TFA for 1 min. Drain. Treat with 100% TFA for 1 min. Drain.

-

Flow Wash: Flow DMF through vessel for 30 seconds. Do not over-wash.

-

Activation (Prepare immediately before use):

-

Dissolve Boc-AA (0.5 mmol) in 0.5 M HCTU or HATU in DMF (1.0 mL).

-

Add DIEA (1.0 mmol).

-

-

Coupling: Add activated mixture to resin immediately. Shake for 10–15 minutes.

-

Drain: Remove solvent. Proceed to next cycle.

Final Cleavage: The "Low-High" HF Strategy

The final cleavage with anhydrous Hydrogen Fluoride (HF) is the most hazardous and chemically complex step. A single-step "Standard" HF cleavage often leads to alkylation of Tyrosine and Methionine by the flood of benzyl cations released.

The Solution: The Tam "Low-High" HF Procedure .[7]

Mechanism

-

Low HF: A mixture of low HF concentration (approx 25%) and high scavenger concentration (DMS). This promotes an

mechanism, where the scavenger actively attacks the protecting group, preventing the formation of free carbocations. -

High HF: High HF concentration (90%) follows to remove stubborn groups (Arg(Tos), Cys(Meb)) via

.

The Protocol (Tam Method)

| Step | Reagent Mixture | Conditions | Purpose |

| 1. Low HF | HF : DMS : p-Cresol (1 : 3 : 0.4) | 0°C, 2 hours | Removes Bzl, Z, Bom. Reduces Met(O).[7] Prevents alkylation. |

| 2. Evacuate | Vacuum | 0°C | Remove HF and DMS. |

| 3. High HF | HF : p-Cresol (9 : 1) | 0°C, 1 hour | Removes Arg(Tos), Cys(Meb), and cleaves Resin linkage. |

| 4. Workup | Ether Precipitation | Cold Ether | Precipitate peptide, wash away scavengers. |

Troubleshooting & Side Reactions

Aspartimide Formation[10]

-

Cause: Attack of the backbone amide nitrogen on the side-chain ester of Aspartic Acid (Asp-Gly, Asp-Ser, Asp-Asn sequences).

-

Boc Solution: The "Low-High" HF method significantly reduces this compared to standard HF cleavage. Use OcHex (Cyclohexyl) ester protection for Asp instead of OBzl (Benzyl) to sterically hinder the cyclization.

Cation Scavenging

-

Issue:

-Butyl or Benzyl cations alkylating the indole ring of Trp or the phenol of Tyr. -

Solution: Ensure the Low HF step is performed strictly. If omitting Low HF, increase scavenger load (p-Cresol/p-Thiocresol) and add a thiol scavenger.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[8] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852. Link

Sources

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

The Yellow Flag Protocol: A Technical Guide to p-Nitrophenyl Esters in Peptide Chemistry

Executive Summary

In an era dominated by hyper-reactive onium salts (HATU, HBTU), the p-nitrophenyl (pNP) ester remains a critical tool in the peptide chemist's arsenal, particularly for solution-phase synthesis, biopolymer conjugation, and radiolabeling. Its value lies not in speed, but in controlled reactivity and self-indication .

This guide moves beyond standard textbook descriptions to provide a field-validated workflow for generating, utilizing, and monitoring pNP esters. It focuses on the "Yellow Flag" phenomenon—the release of the p-nitrophenolate anion—as a built-in sensor for reaction progress.

Part 1: The Chemistry of Activation & The "Yellow Flag"

The utility of the pNP ester stems from the electron-withdrawing nitro group at the para position of the phenyl ring. This activation makes the carbonyl carbon susceptible to nucleophilic attack by amines, albeit more slowly than N-hydroxysuccinimide (NHS) or pentafluorophenyl (Pfp) esters.

Mechanism of Action

The reaction proceeds via a classic nucleophilic acyl substitution.[1] The key feature is the leaving group: p-nitrophenol .[1]

-

The State Change: The ester itself is often colorless or pale beige.

-

The Indicator: Upon aminolysis in the presence of a base (e.g., DIPEA, TEA), the leaving group (p-nitrophenol) is deprotonated to form the p-nitrophenolate anion , which is intensely yellow (

nm).

Critical Insight: This color change is pH-dependent . If your reaction mixture is acidic, the leaving group remains protonated (colorless), potentially masking the progress of the reaction.

Visualization: Aminolysis Mechanism

Figure 1: The aminolysis pathway. The generation of the yellow p-nitrophenolate byproduct serves as a visual proxy for amide bond formation.

Part 2: Strategic Applications

When should you choose pNP esters over HATU or NHS esters?

| Application Domain | Why pNP is Superior |

| Fragment Condensation | Low Racemization: The lower reactivity compared to onium salts reduces the risk of racemization at the C-terminus during the coupling of large peptide fragments. |

| Polymer Conjugation | Hydrolytic Stability: In aqueous or semi-aqueous buffers (common for PEGylation), NHS esters hydrolyze rapidly. pNP esters are significantly more stable, allowing time for the polymer-amine reaction to occur. |

| Radiolabeling | Thermal Stability: For |

| Cyclization | Kinetic Control: The slower reaction rate allows for "high dilution" conditions to be simulated effectively, favoring intramolecular cyclization over intermolecular oligomerization. |

Part 3: Experimental Protocols

Protocol A: Synthesis of Boc-Phe-ONp (Standard Preparation)

Objective: Create a stable, crystalline active ester. Reagents: Boc-Phe-OH (10 mmol), p-Nitrophenol (10 mmol), DCC (10 mmol), Ethyl Acetate or DCM.

-

Dissolution: Dissolve 10 mmol of Boc-Phe-OH and 10 mmol of p-nitrophenol in 30 mL of dry Ethyl Acetate (EtOAc).

-

Expert Note: EtOAc is preferred over DCM here because the byproduct (DCU) is less soluble in EtOAc, making filtration easier.

-

-

Activation: Cool the solution to 0°C. Add 10 mmol of DCC (Dicyclohexylcarbodiimide).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2-4 hours.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU).

-

Workup:

-

Wash the filtrate with 5% NaHCO

(removes unreacted phenol). -

Wash with water and brine.

-

Dry over MgSO

and concentrate.

-

-

Crystallization: Recrystallize from Ethanol/Hexane.

-

Result: White to pale yellow crystals.

-

Protocol B: The "Yellow Flag" Coupling Reaction

Objective: Couple Boc-Phe-ONp to H-Val-OMe

-

Setup: Dissolve H-Val-OMe

HCl (1.0 equiv) in DMF. -

Neutralization (Critical): Add TEA or DIPEA (1.0 - 1.2 equiv).

-

Check: Ensure the pH is basic (moist pH paper).

-

-

Addition: Add Boc-Phe-ONp (1.1 equiv).

-

The Monitor:

-

T=0 min: Solution is pale.

-

T=5 min: Solution turns bright yellow.

-

Self-Validation: If the solution does not turn yellow, check pH. If pH is basic and no color develops, your ester has degraded or the amine is not free.

-

-

Catalysis (Optional): If the reaction is too slow (no color change after 30 mins), add 0.1 equiv of HOBt. This converts the pNP ester in situ to the more reactive HOBt ester.

-

Termination: Stir until TLC indicates consumption of the amine.

Protocol C: Purification (Removing the Yellow)

The yellow byproduct (p-nitrophenol) is difficult to remove by simple evaporation.

-

Dilute: Dilute reaction mixture with EtOAc.

-

The Base Wash: Wash 3x with 5% Na

CO -

Acid Wash: Wash with 5% Citric Acid (removes unreacted amine/base).

-

Dry & Concentrate: Standard MgSO

drying.

Part 4: Decision Logic & Troubleshooting

Use this decision tree to determine when to deploy pNP chemistry.

Figure 2: Strategic decision tree for selecting coupling reagents.

Comparative Analysis

| Feature | p-Nitrophenyl (pNP) | NHS Ester | Pentafluorophenyl (Pfp) |

| Reactivity | Low/Moderate | High | High |

| Hydrolytic Stability | High | Low | Moderate |

| Byproduct Monitoring | Visual (Yellow) | UV only | UV only |

| Crystallinity | Excellent | Good | Variable (often oils) |

| Steric Bulk | High | Low | Moderate |

References

-

Bodanszky, M. (1955). Synthesis of Peptides by Aminolysis of Nitrophenyl Esters. Nature, 175, 685. Link

-

Bodanszky, M., & Du Vigneaud, V. (1959). A Method of Synthesis of Long Peptide Chains Using a Synthesis of Oxytocin as an Example. Journal of the American Chemical Society, 81(21), 5688–5691. Link

-

Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Syedd-León, R., et al. (2020).[3] Revisiting the fundamentals of p-nitrophenol analysis... A graphical update. Uniciencia, 34(2).[3] Link

-

Kuhnast, B., et al. (2004). Fluorine-18 labeling of oligonucleotides... using p-nitrophenyl esters.[1][3][4][5][6][7][8] Bioconjugate Chemistry, 15(3), 617-627. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. api.pageplace.de [api.pageplace.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for Boc-Gln-ONp Coupling in Solid-Phase Peptide Synthesis

Abstract

The incorporation of glutamine (Gln) residues in solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the propensity for side-chain cyclization to form pyroglutamate (pGlu). This irreversible side reaction truncates the peptide chain and complicates purification. This application note provides a detailed, step-by-step protocol for the efficient coupling of glutamine using Nα-Boc-L-glutamine p-nitrophenyl ester (Boc-Gln-ONp). We will delve into the mechanistic rationale for employing a p-nitrophenyl (ONp) active ester strategy, which offers a balance of reactivity and stability to minimize side reactions. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, offering field-proven insights to ensure high coupling efficiency and final peptide purity.

Introduction: The Challenge of Glutamine Incorporation in Boc-SPPS

Solid-phase peptide synthesis utilizing the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a robust and well-established methodology.[1][2] The strategy relies on a graded acid lability, where the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable protecting groups on the amino acid side chains are cleaved at the end of the synthesis with a strong acid such as hydrofluoric acid (HF).[3]

Glutamine, however, poses a specific challenge within this framework. During the activation of its carboxylic acid for coupling, the side-chain amide can act as an intramolecular nucleophile, attacking the activated carboxyl group. This leads to the formation of a pyroglutamyl residue at the N-terminus of the growing peptide chain, a reaction that is particularly problematic.[4] This cyclization is an irreversible capping event that terminates peptide elongation, thereby reducing the yield of the desired full-length peptide.[5]

To circumvent this, two primary strategies are employed: protection of the side-chain amide or the use of a pre-activated amino acid derivative that minimizes the opportunity for intramolecular cyclization. The use of a p-nitrophenyl (ONp) active ester of Boc-Gln falls into the latter category, providing a stable, yet sufficiently reactive, building block for coupling.

The Rationale for Employing Boc-Gln-ONp

The use of active esters in peptide synthesis is a classic strategy to control the reactivity of the carboxyl group and minimize side reactions, including racemization.[6] The p-nitrophenyl ester of glutamine is particularly advantageous for several reasons:

-

Controlled Reactivity: ONp esters are more stable than many other activated species, such as those formed in situ with carbodiimides, reducing the risk of premature hydrolysis or side reactions. However, they are sufficiently reactive to ensure efficient acylation of the free N-terminal amine of the peptide-resin.

-

Minimization of Side Reactions: By using a pre-formed active ester, the conditions that favor pyroglutamate formation during in situ activation are largely avoided.[7]

-

Visual Monitoring: The release of the p-nitrophenolate anion during the coupling reaction imparts a yellow color to the reaction mixture, which can serve as a qualitative indicator of reaction progress.

An alternative and often complementary strategy is the use of a side-chain protecting group for glutamine, such as the xanthyl (Xan) group.[8] The Boc-Gln(Xan)-OH derivative offers enhanced solubility and effectively prevents the dehydration of the side-chain amide during activation.[1][9] While this is a highly effective approach, the use of Boc-Gln-ONp provides a valuable alternative, particularly when side-chain protection is not desired or when a more cost-effective strategy is needed.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Boc-Gln-ONp | Peptide Synthesis Grade | Various | Store desiccated at 2-8°C. |

| Peptide Synthesis Resin | e.g., Merrifield, PAM, MBHA | Various | Choose based on desired C-terminus (acid or amide). |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Various | |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Various | |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | Corrosive and toxic. Handle in a fume hood. |

| Diisopropylethylamine (DIEA) | Reagent Grade | Various | Also known as Hünig's base. |

| Isopropanol (IPA) | Reagent Grade | Various | |

| Kaiser Test Kit | Various | For monitoring primary amines. | |

| Solid-Phase Peptide Synthesis Vessel | Various | Manual or automated systems. |

Step-by-Step Protocol for Boc-Gln-ONp Coupling

This protocol outlines the manual coupling of Boc-Gln-ONp to a growing peptide chain on a solid support within the context of a standard Boc-SPPS cycle.

The Boc-SPPS Cycle

The overall workflow for each amino acid addition in Boc-SPPS is cyclical, involving deprotection, neutralization, and coupling steps.

Figure 1: The general workflow of a single cycle in Boc-SPPS.

Detailed Protocol

Starting Material: Peptide-resin with a free N-terminal amine. It is assumed the previous Boc deprotection and neutralization steps have been completed.

Step 1: Resin Swelling and Preparation

-

Ensure the peptide-resin is adequately swollen in the appropriate solvent, typically DCM or DMF. Effective solvation is crucial for efficient reaction kinetics.[2]

-

Perform necessary washes to remove any residual reagents from the previous steps. A typical wash sequence is DCM (3x) followed by DMF (3x).

Step 2: Boc Deprotection

-

Treat the peptide-resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Nα-Boc protecting group.[9][10] A short pre-wash of 5 minutes with the TFA/DCM solution can be beneficial.[9]

-

Filter the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove the TFA.

-

An optional wash with isopropanol (IPA) can help in the complete removal of residual acid.[9]

Step 3: Neutralization

-

The N-terminal amine is now present as a trifluoroacetate salt and must be neutralized to the free amine for the coupling reaction to proceed.[3]

-

Treat the resin with a 10% solution of DIEA in DCM for 2 x 10 minutes.[9]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

-

Proceed immediately to the coupling step to minimize potential side reactions like diketopiperazine formation, especially if the N-terminal amino acid is prone to cyclization.[9] An in situ neutralization protocol, where the base is added along with the coupling reagents, can also be employed to minimize the time the free amine is exposed.[3]

Step 4: Boc-Gln-ONp Coupling

-

Prepare a solution of Boc-Gln-ONp in DMF. A typical excess is 3-5 equivalents relative to the resin substitution.[10]

-

Add the Boc-Gln-ONp solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction vessel may develop a yellow tint due to the release of p-nitrophenol.

-

The reaction time may need to be extended for sterically hindered couplings or long peptide sequences.

Step 5: Monitoring the Coupling Reaction

-

To ensure the coupling reaction has gone to completion, perform a qualitative test for the presence of free primary amines. The Kaiser test is a highly sensitive and commonly used method.[10]

-

Kaiser Test Protocol: a. Withdraw a small sample of resin beads (a few milligrams) and wash them thoroughly with ethanol. b. Add 2-3 drops each of phenol in ethanol, potassium cyanide in pyridine, and ninhydrin in ethanol to the beads in a small test tube. c. Heat the tube at 120°C for 5 minutes. d. Interpretation: A dark blue color on the beads and in the solution indicates the presence of unreacted primary amines, signifying an incomplete coupling. A yellow or colorless result indicates that the coupling is complete.

-

If the Kaiser test is positive, a second coupling (recoupling) with a fresh solution of Boc-Gln-ONp may be necessary.

Step 6: Washing

-

Once the coupling is complete (negative Kaiser test), filter the reaction solution.

-

Wash the peptide-resin thoroughly to remove excess Boc-Gln-ONp and the p-nitrophenol byproduct. A typical wash sequence is DMF (3x), DCM (3x), and IPA (3x).

-

The peptide-resin is now ready for the deprotection step of the next amino acid in the sequence.

Troubleshooting and Key Considerations

| Parameter | Recommended Range/Value | Rationale and Notes |

| Boc-Gln-ONp Excess | 3-5 equivalents | Ensures the reaction is driven to completion. The exact excess may need optimization based on the specific peptide sequence. |

| Coupling Time | 2-4 hours | Generally sufficient for ONp esters. Monitor with the Kaiser test to confirm completion, especially for difficult sequences. |

| Solvent | DMF | A good solvent for both the Boc-Gln-ONp and for swelling the peptide-resin, facilitating the reaction. |

| Monitoring | Kaiser Test | Crucial for ensuring >99% coupling efficiency at each step, which is vital for the synthesis of long peptides. |

Pyroglutamate Formation: While the ONp ester strategy significantly reduces the risk of pyroglutamate formation, it does not eliminate it entirely, especially with prolonged exposure to basic conditions during neutralization. Therefore, it is crucial to perform the coupling step immediately after neutralization.

Side-Chain Protection as an Alternative: For particularly sensitive sequences or when the highest possible purity is required, using a side-chain protected glutamine derivative like Boc-Gln(Xan)-OH is a highly effective, albeit more expensive, alternative.[1][9] The xanthyl group provides robust protection against side-chain dehydration and cyclization.[1][9]

Conclusion